[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate
CAS No.: 887594-38-9
Cat. No.: VC4944280
Molecular Formula: C28H44O5
Molecular Weight: 460.655
* For research use only. Not for human or veterinary use.
![[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate - 887594-38-9](/images/structure/VC4944280.png)
Specification
CAS No. | 887594-38-9 |
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Molecular Formula | C28H44O5 |
Molecular Weight | 460.655 |
IUPAC Name | [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate |
Standard InChI | InChI=1S/C28H44O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-26(31)25(30)22(2)28(27(24)32)33-23(3)29/h7-8,31H,4-6,9-21H2,1-3H3/b8-7+ |
Standard InChI Key | WZYRALPUSAFQBK-BQYQJAHWSA-N |
SMILES | CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC(=O)C)C)O |
Introduction
Identification and Structural Characterization
[4-Hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate is a complex diterpenoid derivative featuring a cyclohexa-1,4-dienone core substituted with hydroxyl, methyl, and a long-chain alkenyl group, along with an acetylated hydroxyl moiety. The compound’s molecular formula is inferred as C₃₀H₄₆O₅, derived from its structural components:
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Cyclohexadienone core: A six-membered ring with conjugated double bonds at positions 1,4 and ketone groups at positions 3,6.
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Substituents:
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Hydroxyl (-OH) at position 4.
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Methyl (-CH₃) at position 2.
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(E)-Nonadec-14-enyl chain (C₁₉H₃₅) at position 5.
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Acetate ester (-OAc) at position 1.
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The (E)-configuration of the nonadec-14-enyl chain introduces stereochemical rigidity, influencing its biological interactions .
Table 1: Key Structural and Physicochemical Properties
Biosynthesis and Synthetic Routes
While direct evidence of biosynthesis is limited, analogous diterpenoids like andrographolide (from Andrographis paniculata) follow the mevalonate pathway, involving cyclization of geranylgeranyl pyrophosphate (GGPP) and subsequent oxidation/acetylation . The nonadec-14-enyl chain likely originates from fatty acid metabolism, suggesting a hybrid biosynthetic origin.
Synthetic approaches for related compounds involve:
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Esterification: Acetylation of hydroxyl groups using acetic anhydride .
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Alkylation: Introduction of the nonadec-enyl chain via Friedel-Crafts or nucleophilic substitution .
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Stereochemical control: Use of chiral catalysts to ensure (E)-configuration in the alkenyl chain .
Pharmacological Activities
Antimicrobial Properties
Structural analogs, such as 14-acetylandrographolide, exhibit Gram-positive antibacterial activity (e.g., Bacillus subtilis) by disrupting cell membrane integrity . The long alkenyl chain in the subject compound may enhance lipophilicity, promoting interaction with bacterial membranes .
Anti-inflammatory and Immunomodulatory Effects
Andrographolide derivatives inhibit NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . The acetate group may improve bioavailability by resisting enzymatic hydrolysis .
Analytical Characterization
Modern techniques validate its structure and purity:
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FTIR: Peaks at 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (cyclohexadienone ketones), and 970 cm⁻¹ ((E)-alkene) .
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UHPLC-Q-Orbitrap HRMS: [M+H]⁺ ion at m/z 487.3567 (calculated for C₃₀H₄₇O₅⁺) .
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NMR:
Stability and Toxicity Considerations
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Stability: The ester group is susceptible to hydrolysis under acidic/basic conditions. Recommended storage: -20°C under inert atmosphere .
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Toxicity: Limited data exist, but related diterpenoids show low acute toxicity (LD₅₀ > 2 g/kg in rodents) .
Applications and Future Directions
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